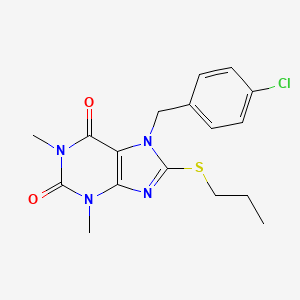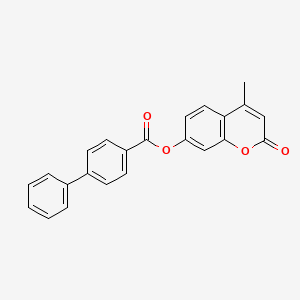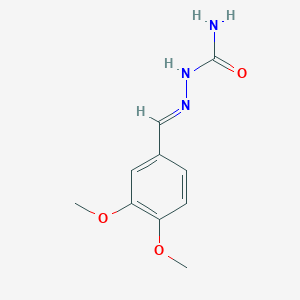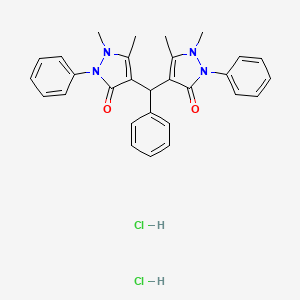![molecular formula C15H12N2O6 B15079711 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol CAS No. 7510-71-6](/img/structure/B15079711.png)
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2-(2,4-dinitrophenyl)ethenyl group in the para position. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol involves its interaction with biological targets, such as enzymes and receptors. The compound’s phenolic and nitro groups play a crucial role in its biological activity. The phenolic group can undergo oxidation-reduction reactions, while the nitro groups can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Similar structure but with a trimethoxy group instead of a methoxy group.
2-(2,4-dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives: Similar biological activities and applications.
Uniqueness
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenolic and nitro groups allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7510-71-6 |
|---|---|
Molekularformel |
C15H12N2O6 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H12N2O6/c1-23-15-8-10(3-7-14(15)18)2-4-11-5-6-12(16(19)20)9-13(11)17(21)22/h2-9,18H,1H3/b4-2+ |
InChI-Schlüssel |
YGDVHZZZOGFPNF-DUXPYHPUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079630.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15079635.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)



![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide](/img/structure/B15079669.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)
![(2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15079678.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15079687.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B15079695.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B15079721.png)
![N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B15079727.png)
